N'-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide
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Overview
Description
N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as cyano, trifluoromethyl, nitro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the trifluoropropenyl intermediate: This step involves the reaction of a suitable precursor with trifluoroacetic acid and a dehydrating agent to form the trifluoropropenyl group.
Introduction of the cyano groups: The intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano groups.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups.
Formation of the carboximidamide: The final step involves the reaction of the nitrated intermediate with a suitable amine to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the cyano groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The unique combination of cyano, trifluoromethyl, nitro, and phenyl groups in N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide provides distinct chemical properties, making it valuable for specific applications where these functional groups are advantageous.
Properties
IUPAC Name |
N'-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F3N6O4/c19-18(20,21)16(11(9-22)10-23)25-17(24-12-4-2-1-3-5-12)14-7-6-13(26(28)29)8-15(14)27(30)31/h1-8H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFZWSYDOJYBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC(=C(C#N)C#N)C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F3N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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